molecular formula C24H22N6O2 B2619469 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1207019-51-9

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2619469
CAS No.: 1207019-51-9
M. Wt: 426.48
InChI Key: WXXDJEIEQMXETE-UHFFFAOYSA-N
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Description

2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative characterized by a fused pyrazolo-triazolo-pyrazinone core. The compound features a 3,4-dimethylphenyl substituent at position 9 of the pyrazine ring and an acetamide group at position 2, where the nitrogen is linked to a para-tolyl (p-tolyl) moiety. Its molecular formula is C₂₄H₂₂N₆O₂, with a molecular weight of 426.48 g/mol .

The structural complexity of this compound arises from the fused tricyclic system (pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone), which confers unique electronic and steric properties.

Properties

CAS No.

1207019-51-9

Molecular Formula

C24H22N6O2

Molecular Weight

426.48

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H22N6O2/c1-15-4-8-19(9-5-15)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)18-7-6-16(2)17(3)12-18/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

WXXDJEIEQMXETE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by functionalization at specific positions to introduce the desired substituents.

    Formation of the Core Structure: The core structure can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chlorobenzyl group in F833-0748 introduces electronegativity and increased lipophilicity (Cl atom) compared to the methyl group in the p-tolyl substituent of F833-0745. This may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : The addition of chlorine increases the molecular weight by ~34 g/mol, which could influence pharmacokinetic properties such as absorption and distribution .

Pyrazolo-Triazolo-Pyrazine Derivatives

The target compound shares synthetic parallels with pyrazolo-triazolo-pyrazine derivatives described in and . For example:

  • Hydrazine-Mediated Cyclization: highlights the use of hydrazine to form pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives via cyclization of precursor acrylonitriles . A similar strategy may apply to the synthesis of the pyrazolo-triazolo-pyrazinone core in the target compound.
  • Three-Component Reactions: details a one-pot synthesis of pyrazolo[3,4-c]pyrazoles using 2-cyanoacetamide derivatives, aldehydes, and hydrazine hydrate. This method could be adapted to construct the fused tricyclic system in the target compound .

Triazolo-Pyrazine Analogues

Compounds from and , such as N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide, feature triazolo-pyrazine cores but differ in substitution patterns:

  • Substituent Diversity: The bulky tert-butyl and phenolic groups in ’s compound contrast with the target’s dimethylphenyl and acetamide groups, suggesting divergent applications (e.g., antioxidant vs. antimicrobial activity) .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

  • The para-tolyl group in the target compound may confer moderate lipophilicity (logP ~2–3), whereas the chlorobenzyl group in F833-0748 likely increases logP, enhancing blood-brain barrier penetration but reducing solubility .
  • Sulfur-containing analogues (e.g., pyrazolo[1,5-d]triazolo[3,4-c]pyridines in ) exhibit higher lipophilicity due to thioether groups, which may improve tissue distribution but increase metabolic instability .

Bioactivity Trends

  • Antimicrobial Activity: Compounds with pyrazole-triazole cores (e.g., ’s N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazones) show inhibitory effects against fungal pathogens, implying that the target’s acetamide group could serve as a pharmacophore for similar interactions .
  • Enzyme Modulation : Triazolo-pyrazine derivatives in are conjugated with antioxidant moieties, highlighting the scaffold’s versatility in targeting oxidative stress pathways .

Biological Activity

The compound 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The compound features a pyrazolo-triazole scaffold that is known for its diverse biological activities. The molecular formula is C20H22N6OC_{20}H_{22}N_{6}O with a molecular weight of approximately 366.43 g/mol. The presence of multiple aromatic rings and functional groups may enhance its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, including:

  • Anticancer Activity: Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole derivatives have demonstrated IC50 values in the micromolar range against MDA-MB-231 and MCF-7 breast cancer cell lines .
  • Antiviral Activity: The compound's structure suggests potential activity against viral targets. Research into similar pyrazolo compounds has indicated their ability to inhibit viral replication by disrupting key protein interactions within viral polymerases .

Anticancer Studies

A recent study reported that derivatives of the pyrazolo-triazole scaffold exhibited notable cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23117.83Induction of apoptosis
Compound BMCF-719.73Inhibition of cell proliferation
Compound CA549 (Lung)22.10Disruption of mitotic spindle formation

These results indicate that the compound could act through mechanisms such as apoptosis induction and cell cycle arrest.

Antiviral Studies

In antiviral research, compounds similar to this compound have been shown to effectively inhibit influenza virus replication. The following table outlines the antiviral efficacy:

CompoundViral StrainEC50 (µM)CC50 (µM)Selectivity Index
Compound DInfluenza A26>250>9.6
Compound EHCV30>200>6.7

The selectivity index indicates a favorable therapeutic window for these compounds.

Case Studies

  • Case Study on Anticancer Activity : A series of pyrazolo compounds were tested for their effects on breast cancer cells. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to unmodified versions.
  • Case Study on Antiviral Activity : Another investigation focused on the inhibition of viral RNA polymerase by structurally related compounds. This study demonstrated that certain derivatives could effectively block viral replication in vitro.

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